Methyl 2-(2-aminoethoxy)acetate
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Overview
Description
Methyl 2-(2-aminoethoxy)acetate is an organic compound with the molecular formula C7H15NO4. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its ability to form stable bonds with other molecules, making it a valuable building block in the synthesis of more complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethoxy)acetate typically involves the reaction of 2-(2-aminoethoxy)ethanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminoethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoethoxy)acetate involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-aminoethoxy)ethoxyacetate
- Ethyl 2-(2-aminoethoxy)acetate
- Methyl 2-(2-hydroxyethoxy)acetate
Uniqueness
Methyl 2-(2-aminoethoxy)acetate is unique due to its specific combination of functional groups, which allows for versatile reactivity and a wide range of applications. Its ability to form stable bonds and undergo various chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C5H11NO3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-(2-aminoethoxy)acetate |
InChI |
InChI=1S/C5H11NO3/c1-8-5(7)4-9-3-2-6/h2-4,6H2,1H3 |
InChI Key |
FPGYGKBOJWKWCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCN |
Origin of Product |
United States |
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